![molecular formula C22H16F2N2O2S B14120084 2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1046922-07-9](/img/structure/B14120084.png)
2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone typically involves the reaction of 3,4-difluorobenzyl chloride with 3-(3-methoxyphenyl)-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the difluorophenyl and methoxyphenyl substituents, resulting in different biological activities.
3-(3-Methoxyphenyl)-4(3H)-quinazolinone: Similar structure but lacks the difluorophenylmethylthio group.
2-[[(3,4-Difluorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but lacks the methoxyphenyl group.
Uniqueness
2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the difluorophenylmethylthio and methoxyphenyl groups. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
1046922-07-9 |
|---|---|
Formule moléculaire |
C22H16F2N2O2S |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[(3,4-difluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16F2N2O2S/c1-28-16-6-4-5-15(12-16)26-21(27)17-7-2-3-8-20(17)25-22(26)29-13-14-9-10-18(23)19(24)11-14/h2-12H,13H2,1H3 |
Clé InChI |
MDNKEXFOQMLCGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


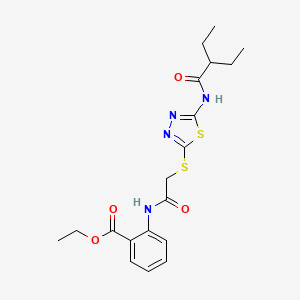
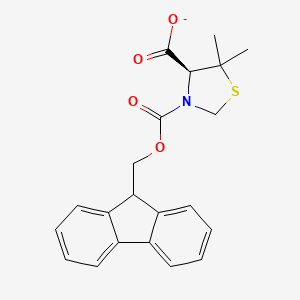

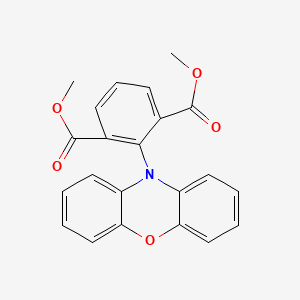
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)

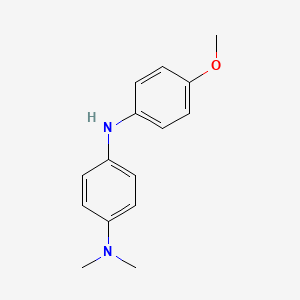
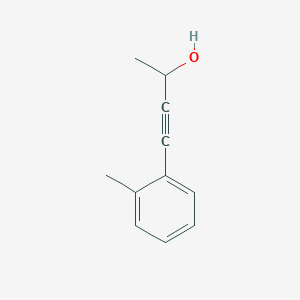

![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
